L-Asparaginyl-L-tyrosyl-L-glutaminyl-L-leucyl-L-tyrosylglycyl-L-tryptophan

Description

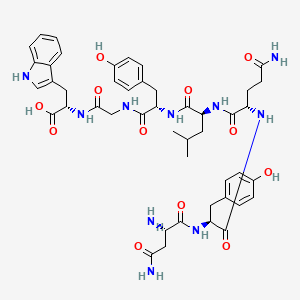

L-Asparaginyl-L-tyrosyl-L-glutaminyl-L-leucyl-L-tyrosylglycyl-L-tryptophan is a peptide compound composed of seven amino acids: L-asparagine, L-tyrosine, L-glutamine, L-leucine, glycine, and L-tryptophan

Properties

CAS No. |

915146-75-7 |

|---|---|

Molecular Formula |

C46H58N10O12 |

Molecular Weight |

943.0 g/mol |

IUPAC Name |

(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-3-(1H-indol-3-yl)propanoic acid |

InChI |

InChI=1S/C46H58N10O12/c1-24(2)17-34(55-43(64)33(15-16-38(48)59)53-45(66)36(19-26-9-13-29(58)14-10-26)54-41(62)31(47)21-39(49)60)44(65)56-35(18-25-7-11-28(57)12-8-25)42(63)51-23-40(61)52-37(46(67)68)20-27-22-50-32-6-4-3-5-30(27)32/h3-14,22,24,31,33-37,50,57-58H,15-21,23,47H2,1-2H3,(H2,48,59)(H2,49,60)(H,51,63)(H,52,61)(H,53,66)(H,54,62)(H,55,64)(H,56,65)(H,67,68)/t31-,33-,34-,35-,36-,37-/m0/s1 |

InChI Key |

DLEVJYVVSIJNOT-GIZYWFQPSA-N |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)NCC(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CC(=O)N)N |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NCC(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CC(=O)N)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Asparaginyl-L-tyrosyl-L-glutaminyl-L-leucyl-L-tyrosylglycyl-L-tryptophan typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Coupling: Each amino acid is coupled to the resin-bound peptide using coupling reagents such as HBTU or DIC.

Deprotection: The protecting groups on the amino acids are removed using TFA (trifluoroacetic acid).

Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, typically containing TFA, water, and scavengers like TIS (triisopropylsilane).

Industrial Production Methods

Industrial production of this peptide may involve large-scale SPPS or recombinant DNA technology, where the gene encoding the peptide is inserted into a host organism (e.g., E. coli) for expression and subsequent purification.

Chemical Reactions Analysis

Types of Reactions

L-Asparaginyl-L-tyrosyl-L-glutaminyl-L-leucyl-L-tyrosylglycyl-L-tryptophan can undergo various chemical reactions, including:

Oxidation: The tyrosine and tryptophan residues can be oxidized under specific conditions.

Reduction: Disulfide bonds, if present, can be reduced using reducing agents like DTT (dithiothreitol).

Substitution: Amino acid residues can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: DTT or β-mercaptoethanol.

Substitution: Various reagents depending on the desired substitution, such as acylating agents for acylation reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of tyrosine can lead to the formation of dityrosine, while reduction of disulfide bonds results in free thiol groups.

Scientific Research Applications

L-Asparaginyl-L-tyrosyl-L-glutaminyl-L-leucyl-L-tyrosylglycyl-L-tryptophan has several scientific research applications:

Biochemistry: Used as a model peptide for studying protein folding and interactions.

Medicine: Potential therapeutic applications due to its bioactive properties.

Industry: Utilized in the development of peptide-based materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of L-Asparaginyl-L-tyrosyl-L-glutaminyl-L-leucyl-L-tyrosylglycyl-L-tryptophan involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate the activity of these targets, leading to various biological effects. The exact pathways and targets depend on the specific context of its application.

Comparison with Similar Compounds

Similar Compounds

- L-Glutaminyl-L-asparaginyl-L-prolyl-L-valyl-L-valyl-L-histidyl-L-phenylalanyl-L-phenylalanyl-L-tyrosyl-L-asparaginyl-L-isoleucyl-L-valyl-L-threonyl-L-prolyl-L-arginyl-L-threonyl-L-proline

- L-alanyl-L-glutamine dipeptide

Uniqueness

L-Asparaginyl-L-tyrosyl-L-glutaminyl-L-leucyl-L-tyrosylglycyl-L-tryptophan is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. This uniqueness makes it valuable for specific applications where other peptides may not be as effective.

Biological Activity

L-Asparaginyl-L-tyrosyl-L-glutaminyl-L-leucyl-L-tyrosylglycyl-L-tryptophan is a complex peptide composed of several amino acids, including asparagine, tyrosine, glutamine, leucine, glycine, and tryptophan. This unique structure may impart various biological activities that are of significant interest in biochemical and pharmacological research.

Chemical Structure and Properties

The compound consists of the following amino acid sequence:

- L-Asparagine (Asn)

- L-Tyrosine (Tyr)

- L-Glutamine (Gln)

- L-Leucine (Leu)

- L-Glycine (Gly)

- L-Tryptophan (Trp)

This peptide has a molecular formula of and a molecular weight of approximately 585.65 g/mol. The presence of aromatic amino acids like tryptophan and tyrosine suggests potential interactions with neurotransmitter systems and implications in mood regulation and cognitive functions.

1. Neurotransmitter Regulation

The amino acid tryptophan is a precursor to serotonin, a neurotransmitter crucial for mood regulation. Research indicates that increasing tryptophan levels can enhance serotonin synthesis, which may influence mood and behavior positively. Studies have shown that dietary supplementation with tryptophan can lead to improvements in mood disorders such as depression and anxiety .

2. Antioxidant Properties

Tyrosine is known for its role in the synthesis of melanin and catecholamines, which have antioxidant properties. The incorporation of tyrosine in this peptide may contribute to its ability to mitigate oxidative stress, potentially offering neuroprotective effects .

3. Immune Modulation

Glutamine plays a vital role in immune function and gut health. It serves as a fuel source for rapidly dividing cells, including lymphocytes and enterocytes. The presence of glutamine in this peptide may enhance immune responses and support gut integrity .

Case Study 1: Tryptophan Supplementation in Depression

A clinical trial investigated the effects of L-tryptophan supplementation on patients with major depressive disorder. Results indicated that patients receiving tryptophan showed significant improvements in depressive symptoms compared to the placebo group, suggesting that compounds containing tryptophan can be beneficial in treating mood disorders .

Case Study 2: Antioxidant Effects of Tyrosine

In another study focused on the antioxidant properties of tyrosine-rich peptides, researchers found that supplementation with tyrosine significantly reduced markers of oxidative stress in healthy adults. This supports the hypothesis that peptides like this compound could possess similar protective effects against oxidative damage .

Research Findings

Recent studies have highlighted the multifaceted roles of individual amino acids within this peptide:

| Amino Acid | Biological Role | Relevant Findings |

|---|---|---|

| Asparagine | Protein synthesis and metabolism | Essential for nitrogen metabolism; supports cellular function |

| Tyrosine | Precursor for neurotransmitters | Linked to improved cognitive performance under stress conditions |

| Glutamine | Immune support | Enhances lymphocyte function; critical for gut health |

| Leucine | Muscle protein synthesis | Stimulates muscle growth; important for recovery post-exercise |

| Glycine | Neurotransmission | Acts as an inhibitory neurotransmitter; promotes relaxation |

| Tryptophan | Serotonin precursor | Associated with mood enhancement; potential antidepressant effects |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.